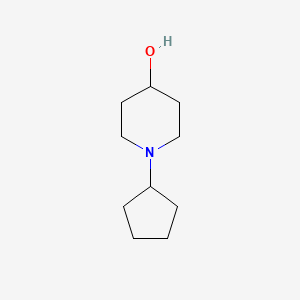

1-Cyclopentylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMYBDCXKKGIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617139 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-53-2 | |

| Record name | 1-Cyclopentylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1 Cyclopentylpiperidin 4 Ol and Its Derivatives

Direct Synthesis of the Piperidine (B6355638) Core

The direct formation of the piperidine ring is a primary focus in synthetic organic chemistry. Methodologies for this transformation can be broadly categorized into hydrogenation and reduction strategies, and various types of cyclization reactions.

Hydrogenation and Reduction Strategies for Piperidine Formation

The catalytic reduction of pyridine (B92270) and its derivatives is one of the most direct and cost-effective methods for producing substituted piperidines. researchgate.net Various catalysts and reaction conditions have been developed to achieve this transformation with high efficiency and selectivity.

Rhodium and palladium catalysts are effective for the hydrogenation of pyridines. nih.gov For instance, a rhodium(I) complex with pinacol (B44631) borane (B79455) can be used for the dearomatization and hydrogenation of fluoropyridines, yielding all-cis-(multi)fluorinated piperidines. nih.gov Palladium-catalyzed hydrogenation has also been shown to be effective for substrates that are not amenable to rhodium catalysis, even in the presence of air and moisture. nih.gov Ruthenium-based catalysts, such as RuCl3·xH2O with borane-ammonia (H3N-BH3) as a hydrogen source, provide a transfer hydrogenation protocol for reducing pyridines to the corresponding piperidines in very good yields. organic-chemistry.org

Non-metal alternatives for catalytic hydrogenation have also been explored. Boron ions, in the presence of hydrosilanes, can diastereoselectively reduce substituted pyridines. nih.gov Another metal-free approach involves a borane-catalyzed transfer hydrogenation using ammonia (B1221849) borane as the hydrogen source, which offers good yields and high cis-selectivity. organic-chemistry.org

The reduction of pyridine N-oxides to piperidines can be efficiently achieved using ammonium (B1175870) formate (B1220265) and palladium on carbon, a method noted for its simplicity and mild conditions. organic-chemistry.org Electrolytic methods, such as the electrolysis of a pyridine solution in dilute sulfuric acid with lead electrodes, also provide a pathway to piperidine. sciencemadness.org

A general strategy for synthesizing N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates. acs.orgchemrxiv.org This process generates pyridinium (B92312) salts that can then be subjected to hydrogenation to yield the desired piperidine derivatives. acs.orgchemrxiv.org An asymmetric reductive transamination (ART) reaction of pyridinium salts using a chiral primary amine in the presence of a rhodium catalyst and water offers a route to a variety of chiral piperidines with high diastereo- and enantioselectivities. bohrium.com

Table 1: Selected Hydrogenation and Reduction Strategies for Piperidine Synthesis

| Catalyst/Reagent System | Substrate | Product | Key Features |

| Rhodium(I) complex / Pinacol borane | Fluoropyridines | all-cis-(multi)fluorinated piperidines | Highly diastereoselective. nih.gov |

| Palladium catalyst | Fluoropyridines | axial-Fluorinated piperidines | Effective for substrates inaccessible by rhodium catalysis; air and moisture tolerant. nih.gov |

| RuCl3·xH2O / H3N-BH3 | Pyridines | Piperidines | Transfer hydrogenation; very good isolated yields. organic-chemistry.org |

| Boron ions / Hydrosilanes | Substituted pyridines | Piperidines | Diastereoselective reduction. nih.gov |

| Borane / Ammonia borane | Pyridines | cis-Piperidines | Metal-free transfer hydrogenation; high cis-selectivity. organic-chemistry.org |

| Ammonium formate / Pd/C | Pyridine N-oxides | Piperidines | Mild conditions, high yield. organic-chemistry.org |

| [Cp*RhCl2]2 / Chiral primary amine | Pyridinium salts | Chiral piperidines | Asymmetric reductive transamination; high diastereo- and enantioselectivity. bohrium.com |

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions represent a powerful and versatile approach to constructing the piperidine ring, allowing for the formation of complex and highly substituted derivatives. These can be broadly classified as intramolecular or intermolecular.

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor that already contains the nitrogen atom. nih.gov A variety of methods fall under this category, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated reactions. mdpi.com

One approach involves the reductive cyclization of a 1,5-diketone monooxime using sodium cyanoborohydride, which can lead to the diastereoselective synthesis of highly substituted N-hydroxypiperidines. tandfonline.comtandfonline.com Another strategy is the intramolecular reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization to form an enamine, followed by reduction to the piperidine. nih.gov

Gold-catalyzed tandem reactions of enynyl esters, involving isomerization and subsequent intramolecular [3 + 2] cycloaddition, provide an efficient route to polyfunctional piperidines. nih.gov Similarly, gold(I)-catalyzed intramolecular dearomatization/cyclization has been developed for the synthesis of certain piperidine derivatives. nih.gov

Intermolecular cyclization, or annulation, involves the combination of two or more separate components to build the piperidine ring. nih.gov A common method is the [5 + 1] annulation, which often involves the condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine (reductive amination). nih.gov

A "hydrogen borrowing" [5 + 1] annulation method has been reported, which utilizes an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction. nih.gov This approach forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines. nih.gov

Radical-mediated C-H amination and cyclization offer a powerful strategy for the synthesis of piperidines, often proceeding under mild conditions. acs.org These reactions typically involve the generation of a nitrogen-centered radical which then undergoes an intramolecular hydrogen atom transfer (HAT) to a C-H bond, followed by cyclization. nih.gov

Several methods have been developed to initiate this radical cyclization, including electrolysis, copper(I) catalysis, and copper(II) catalysis. nih.govresearchgate.net For instance, a copper-catalyzed N-F bond cleavage can generate an N-radical, which then activates a C-H bond via a fluorine-assisted hydrogen atom transfer, leading to the formation of the piperidine ring. nih.gov

A notable enantioselective method involves a copper-catalyzed δ C-H cyanation of acyclic amines. nih.gov This process intercepts an N-centered radical relay, leading to enantioenriched δ-amino nitriles which can then be cyclized to form chiral piperidines. nih.gov This represents a significant advance as it allows for the asymmetric synthesis of these important heterocycles from simple linear precursors. nih.gov

Visible light has also been employed to initiate iodine-catalyzed intramolecular Csp3–H amination, leading to the selective formation of piperidines. acs.org This method relies on a radical C-H functionalization and an iodine-catalyzed C-N bond formation. acs.org

The aza-Heck cyclization is a palladium-catalyzed intramolecular reaction that has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperidines. mdpi.comd-nb.info This reaction typically involves the cyclization of an alkenyl amine derivative. mdpi.com

One of the key advantages of the aza-Heck reaction is the ability to perform it under redox-neutral conditions, making it suitable for a wide range of substrates that might be sensitive to oxidation. mdpi.com Enantioselective versions of the aza-Heck cyclization have been developed using chiral ligands, such as SPINOL-derived phosphoramidates with Pd(0) systems, to produce enantioenriched pyrrolidines and piperidines from alkenyl N-(tosyloxy)carbamates. acs.orgthieme-connect.com These methods are significant as they provide access to chiral piperidines that are challenging to synthesize using other approaches. acs.org The aza-Heck process can also be integrated into cascade sequences, allowing for the formation of more complex structures, such as spirocycles. d-nb.info

Table 2: Comparison of Cyclization Strategies for Piperidine Synthesis

| Cyclization Strategy | Key Features | Example Reaction |

| Intramolecular Cyclization | Ring formation from a single linear precursor. nih.gov | Reductive cyclization of 1,5-diketone monooximes. tandfonline.comtandfonline.com |

| Intermolecular Cyclization | Ring formation from two or more components. nih.gov | [5+1] annulation via reductive amination. nih.gov |

| Radical C-H Amination/Cyclization | Involves nitrogen-centered radicals and hydrogen atom transfer. nih.gov | Copper-catalyzed enantioselective δ C-H cyanation. nih.gov |

| Aza-Heck Cyclization | Palladium-catalyzed intramolecular cyclization of alkenyl amines. mdpi.comd-nb.info | Enantioselective cyclization using Pd(0) and chiral phosphoramidate (B1195095) ligands. acs.orgthieme-connect.com |

Functionalization of Pre-existing Piperidine Rings

A primary strategy for the synthesis of 1-cyclopentylpiperidin-4-ol involves the modification of an already formed piperidine scaffold. This approach is advantageous as it allows for the late-stage introduction of key functional groups, providing a modular route to a variety of derivatives.

Introduction of Cyclopentyl Group

The introduction of the cyclopentyl group onto the nitrogen atom of the piperidine ring is a crucial step. This can be accomplished through several established N-alkylation methods.

One common method is reductive amination , which involves the reaction of a piperidine derivative, such as 4-hydroxypiperidine, with cyclopentanone (B42830). researchgate.netmasterorganicchemistry.com This reaction typically proceeds via the formation of an intermediate iminium ion, which is then reduced to the desired N-cyclopentylpiperidine. The choice of reducing agent is critical for the success of this transformation, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly employed due to their selectivity for imines over ketones. masterorganicchemistry.comu-tokyo.ac.jp

Another widely used technique is the N-alkylation of a piperidine derivative with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) or a cyclopentyl sulfonate. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K2CO3) and diisopropylethylamine (DIPEA). researchgate.net To enhance the reaction rate and yield, particularly for less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be used. researchgate.net

Phase-transfer catalysis (PTC) offers a green alternative for N-alkylation, often allowing the use of less hazardous solvents and inorganic bases. thieme-connect.comresearchgate.netrsc.orgresearchgate.netacsgcipr.org In this method, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated piperidine from an aqueous or solid phase to an organic phase containing the alkylating agent. acsgcipr.org This can lead to higher reaction rates and cleaner conversions.

| Method | Reactants | Typical Reagents/Catalysts | Key Features |

| Reductive Amination | 4-Hydroxypiperidine, Cyclopentanone | NaBH3CN, NaBH(OAc)3, H2/Catalyst | Forms the C-N bond in one pot from a ketone and an amine. researchgate.netmasterorganicchemistry.com |

| N-Alkylation | 4-Hydroxypiperidine, Cyclopentyl Halide/Sulfonate | K2CO3, DIPEA, NaH | A versatile and widely used method for C-N bond formation. researchgate.net |

| Phase-Transfer Catalysis | 4-Hydroxypiperidine, Cyclopentyl Halide | Quaternary Ammonium Salts (e.g., TBAB) | Environmentally benign, often allows for solvent-free conditions. researchgate.netacsgcipr.org |

Stereoselective Hydroxylation at C-4 Position

Achieving stereocontrol during the introduction of the hydroxyl group at the C-4 position of the piperidine ring is a significant challenge. Various methods have been developed to address this, ranging from classical chemical approaches to modern biocatalytic strategies.

Chemical methods for stereoselective hydroxylation often rely on the reduction of a corresponding 4-piperidone (B1582916) precursor. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the steric and electronic properties of the substituents on the piperidine ring. For instance, the reduction of N-protected 4-piperidones can lead to either the cis or trans isomer depending on the reagent and reaction conditions.

More recently, biocatalytic approaches have emerged as powerful tools for the stereoselective synthesis of 4-hydroxypiperidines. rsc.orgnih.govresearchgate.netnih.gov Enzymes, such as hydroxylases and carbonyl reductases, can exhibit high levels of regio- and stereoselectivity, often under mild, environmentally friendly conditions. nih.govnih.govmdpi.comchemrxiv.org For example, cytochrome P450 monooxygenases have been engineered to selectively hydroxylate C-H bonds in complex molecules. nih.gov Carbonyl reductases have been successfully employed for the asymmetric reduction of 4-piperidones to afford chiral 4-hydroxypiperidines with high enantiomeric excess. rsc.orgnih.govresearchgate.net The use of whole-cell biocatalysts can simplify the process by providing in situ cofactor regeneration. nih.gov

| Method | Approach | Key Features |

| Chemical Reduction | Reduction of a 4-piperidone precursor | Stereoselectivity is dependent on the reducing agent and substrate. |

| Biocatalytic Hydroxylation | Use of hydroxylase enzymes | High regio- and stereoselectivity at unactivated C-H bonds. nih.govnih.govmdpi.com |

| Biocatalytic Reduction | Asymmetric reduction of 4-piperidones using carbonyl reductases | Provides access to enantiomerically pure 4-hydroxypiperidines. rsc.orgnih.govresearchgate.net |

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound and its derivatives, offering efficient and selective routes to these compounds. Both transition metal catalysis and organocatalysis have been successfully applied.

Transition Metal Catalysis (e.g., Cobalt, Ruthenium, Iridium, Palladium)

Transition metal catalysts are widely used for the functionalization of piperidines. mdpi.com These catalysts can enable a variety of transformations, including C-H activation, hydrogenation, and cross-coupling reactions.

Rhodium (Rh) catalysts have been employed for the asymmetric hydrogenation of pyridinium salts, providing access to chiral piperidines. dicp.ac.cn Rhodium-catalyzed hydroaminations of olefins also offer a route to substituted piperidines. organic-chemistry.org Furthermore, rhodium-catalyzed carbometalation of dihydropyridines has been used to synthesize 3-substituted piperidines. acs.orgsnnu.edu.cn

Iridium (Ir) catalysts are effective for the hydrogenation of pyridines to piperidines, often with high selectivity and tolerance for various functional groups. researchgate.net Iridium-catalyzed C-H alkylation and oxidation reactions have also been developed for the functionalization of azacycles. nih.govacs.orgrsc.org Photoredox catalysis using iridium complexes has been shown to be a powerful tool for the C-H arylation of piperidines. nih.gov

Palladium (Pd) catalysts are well-known for their utility in cross-coupling reactions and have been used for the synthesis of substituted piperidines. Palladium-catalyzed hydrogenation of fluorinated pyridines has been developed to access fluorinated piperidine derivatives. mdpi.com

Cobalt (Co) catalysts, particularly heterogeneous cobalt catalysts, have been used for the acid-free hydrogenation of pyridine derivatives to piperidines in environmentally friendly solvents like water. nih.gov

| Catalyst | Reaction Type | Application in Piperidine Synthesis |

| Rhodium (Rh) | Asymmetric Hydrogenation, Hydroamination, Carbometalation | Synthesis of chiral and substituted piperidines. dicp.ac.cnorganic-chemistry.orgacs.orgsnnu.edu.cn |

| Iridium (Ir) | Hydrogenation, C-H Functionalization, Photoredox Catalysis | Synthesis of multi-substituted piperidines and C-H arylation. researchgate.netnih.govacs.orgrsc.orgnih.gov |

| Palladium (Pd) | Hydrogenation, Cross-Coupling | Synthesis of functionalized piperidines, including fluorinated derivatives. mdpi.com |

| Cobalt (Co) | Hydrogenation | Green synthesis of piperidines from pyridines. nih.gov |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, including the synthesis of piperidine derivatives. mdpi.comnih.gov These methods often offer mild reaction conditions and avoid the use of potentially toxic and expensive metals.

Organocatalytic approaches to substituted piperidines frequently involve domino or cascade reactions, where multiple bonds are formed in a single synthetic operation. For example, organocatalyzed Michael addition/aminalization (or acetalization) sequences have been used to construct polysubstituted piperidines with excellent enantioselectivity. acs.org Chiral secondary amines, such as proline and its derivatives, are common organocatalysts for these transformations, activating substrates through the formation of enamine or iminium ion intermediates.

The synthesis of C4-alkyl substituted piperidines has been achieved through organocatalytic formal aza-[3+3] cycloaddition reactions. researchgate.net These methods can provide access to chiral piperidine-2-ol derivatives, which can be further elaborated. Biomimetic organocatalytic approaches have also been explored for the synthesis of piperidine-containing natural products. sci-hub.se

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including this compound. nih.govfigshare.comrsc.orgrsc.org The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Reductive amination and cycloaddition reactions are often highly atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, or conducting reactions under solvent-free conditions. organic-chemistry.org The use of phase-transfer catalysis can also reduce the need for volatile organic solvents. acsgcipr.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. Both transition metal and organocatalysts can significantly improve the efficiency and reduce the waste generated in a synthesis. nih.govfigshare.com Biocatalysis, in particular, offers the advantage of using renewable catalysts under mild conditions. rsc.orgnih.govresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. organic-chemistry.org

For instance, the synthesis of N-substituted piperidones, precursors to compounds like this compound, has been achieved using a green chemistry approach that avoids the classical Dieckman condensation. nih.govfigshare.com The direct synthesis of piperidines from bio-renewable sources is also an active area of research. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopentylpiperidin 4 Ol

Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of 1-Cyclopentylpiperidin-4-ol is a key center of reactivity. Its lone pair of electrons confers nucleophilic and basic properties, enabling it to participate in a range of chemical reactions.

Nucleophilic Attack and Electrophilic Reactions

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to the synthesis of various derivatives. A common example is the reaction with alkyl halides or other electrophiles to form quaternary ammonium (B1175870) salts or to introduce new substituents on the nitrogen atom.

For instance, the piperidine nitrogen can participate in reductive amination reactions. While this compound is already N-substituted, the general principle involves the nucleophilic attack of a primary or secondary amine on a carbonyl compound. In a related context, the synthesis of analogous compounds often involves the reaction of a piperidine derivative with a carbonyl compound, such as the reaction of piperidin-4-ol with cyclopentanone (B42830) in the presence of a reducing agent like sodium cyanoborohydride to yield this compound. google.com

The nitrogen atom can also react with electrophiles. Electrophilic aromatic substitution reactions are common for aromatic nitrogen heterocycles, and while piperidine is aliphatic, the principles of electrophilic attack on nitrogen-containing rings provide a framework for understanding potential reactions. youtube.comyoutube.com In an acidic medium, the nitrogen can be protonated, which deactivates it towards further electrophilic attack.

Table 1: Examples of Nucleophilic Reactions involving Piperidine Nitrogen Analogs

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type | Reference |

| Piperidin-4-ol | Cyclopentanone | Acetic Acid, NaCNBH₃ | This compound | Reductive Amination | google.com |

| Piperidin-4-ol | Bromocyclobutane | K₂CO₃ | 1-Cyclobutylpiperidin-4-ol | N-Alkylation | epo.org |

| Desloratadine | Cyclopentanone | NaBH(OAc)₃ | 8-Chloro-11-(1-cyclopentylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo googleapis.comnih.govcyclohepta[1,2-b]pyridine | Reductive Amination | vu.nl |

Reactivity of the C-4 Hydroxyl Group

The secondary hydroxyl group at the C-4 position is the other major site of reactivity in this compound, participating in oxidation, substitution, and derivatization reactions.

Oxidation Reactions

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-cyclopentylpiperidin-4-one. chemchart.com This transformation is a common and important reaction in organic synthesis, providing access to a different class of compounds. Various oxidizing agents can be employed for this purpose. organic-chemistry.orgchemguide.co.uk

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromic acid (Jones reagent) saskoer.ca and pyridinium (B92312) chlorochromate (PCC) libretexts.org, as well as other methods like the Swern and Dess-Martin oxidations. For example, the oxidation of a similar substituted piperidin-4-ol to the corresponding piperidin-4-one has been documented using reagents like Dess-Martin periodinane. googleapis.com

Table 2: Representative Oxidation of a Substituted Piperidin-4-ol

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 1-((1R,3S)-3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl)piperidin-4-ol | Dess-Martin Periodinane | 1-((1R,3S)-3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl)piperidin-4-one | Oxidation | googleapis.com |

Substitution Reactions (e.g., Nucleophilic Substitution)

The hydroxyl group at the C-4 position is a poor leaving group (OH-). libretexts.org Therefore, for nucleophilic substitution to occur, it typically needs to be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which converts it into a water molecule upon departure. libretexts.orglibretexts.org Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. msu.edu

Once activated, the C-4 carbon becomes susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position. For example, the formation of ether linkages by the reaction of the activated alcohol with an alkoxide or a phenol (B47542) (Williamson ether synthesis) is a common strategy. Several patents describe the synthesis of compounds containing the 1-cyclopentyl-piperidin-4-yloxy moiety, which is formed through such a nucleophilic substitution reaction. epo.orggoogle.com

Table 3: Examples of Nucleophilic Substitution at the C-4 Position

| Starting Material | Nucleophile/Reagent | Product Moiety | Reaction Type | Reference |

| This compound | 4-Nitrophenol / DEAD, PPh₃ | 1-Cyclopentyl-4-(4-nitrophenoxy)piperidine | Mitsunobu Reaction (O-Alkylation) | epo.org |

| 4-(4-Nitrophenoxy)piperidine hydrochloride | Cyclopentanone / Phenylsilane, Sc(OTf)₃ | 4-[4-(1-Cyclopentyl-piperidin-4-yloxy)-benzyl]-morpholine | Reductive Amination followed by Ether Formation | google.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. byjus.comchemguide.co.uk The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed.

Etherification, as mentioned previously, is typically achieved via a nucleophilic substitution pathway where the hydroxyl group is first converted into a good leaving group. An alternative is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

These reactions are crucial for modifying the properties of the molecule, for instance, to enhance its lipophilicity or to introduce a specific pharmacophore.

Reactivity of the Cyclopentyl Moiety

The cyclopentyl group attached to the piperidine nitrogen is generally considered a stable, bulky alkyl substituent. Its primary influence on the reactivity of the molecule is steric. However, under certain conditions, the cyclopentyl moiety itself can participate in reactions.

While specific studies on the reactivity of the cyclopentyl group in this compound are not extensively documented in publicly available literature, general principles of alicyclic chemistry suggest potential reaction pathways. The C-H bonds on the cyclopentyl ring are susceptible to radical halogenation, a process that is typically non-selective and can lead to a mixture of halogenated products.

Furthermore, under strongly acidic or specific catalytic conditions, ring-opening or rearrangement of the cyclopentyl group could theoretically occur, although such reactions are not commonly employed for this specific molecule. The inherent strain in the five-membered ring is less than that of cyclopropane (B1198618) or cyclobutane, making it relatively resistant to ring-opening reactions under standard synthetic conditions. lnu.edu.cn The hydrophobicity imparted by the cyclopentyl group can influence the molecule's solubility and its interactions in biological systems. cymitquimica.com

Rearrangement Pathways

Rearrangements in molecules like this compound can be induced under specific reaction conditions, often involving the generation of carbocation intermediates.

A plausible, albeit not experimentally documented for this specific compound, rearrangement is the Wagner-Meerwein rearrangement . wikipedia.orgjk-sci.com This type of reaction involves a 1,2-shift of an alkyl or hydride group to a neighboring carbocationic center to form a more stable carbocation. slideshare.net For instance, if the hydroxyl group of this compound were to be protonated and leave as a water molecule under acidic conditions, a secondary carbocation would form at the C4 position of the piperidine ring. While this carbocation is relatively stable, a hydride shift from an adjacent carbon (C3 or C5) would lead to an isomeric, and potentially more stable, carbocation, which could then be trapped by a nucleophile or undergo elimination to form an alkene.

Another potential rearrangement pathway could involve the piperidine ring itself, such as a ring contraction . Photomediated reactions of α-acylated piperidines have been shown to lead to cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.govthieme.de While this specific transformation requires N-acylation, it highlights the possibility of skeletal reorganization of the piperidine ring under specific energetic inputs.

It is important to note that these rearrangement pathways are theoretical for this compound and would require specific and often forcing conditions to be realized, as they are not commonly observed during its typical use in synthetic chemistry.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is of significant interest, particularly when new chiral centers are created. The molecule itself is achiral due to a plane of symmetry passing through the nitrogen, C1, C4, and the hydroxyl group. However, reactions at the C4 position or on the piperidine ring can lead to the formation of stereoisomers.

The reduction of the precursor, 1-cyclopentylpiperidin-4-one, to form this compound is a key reaction where stereochemistry comes into play. The approach of the reducing agent to the carbonyl group can occur from either the axial or equatorial face of the piperidine ring, which exists in a chair conformation. The stereochemical outcome is influenced by the steric bulk of the N-cyclopentyl group and the reducing agent itself. Generally, bulky reducing agents will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents may favor axial attack, yielding the equatorial alcohol.

Subsequent reactions of the hydroxyl group can also proceed with stereochemical control. For instance, in nucleophilic substitution reactions where the hydroxyl group is converted into a good leaving group, the stereochemistry of the product will depend on the mechanism (SN1 or SN2) and the nature of the incoming nucleophile.

Enzymatic reactions offer a powerful tool for achieving high stereoselectivity. Carbonyl reductases have been successfully employed in the synthesis of chiral 3-substituted-4-hydroxypiperidines with high enantiomeric and diastereomeric purity. rsc.orgnih.govresearchgate.net Such biocatalytic approaches could be applied to derivatives of this compound to generate specific stereoisomers for pharmaceutical applications.

The conformational preference of the N-cyclopentyl group and the piperidine ring plays a crucial role in directing the stereochemical course of reactions. The piperidine ring will adopt a chair conformation, and the bulky N-cyclopentyl group is expected to predominantly occupy the equatorial position to minimize steric interactions. libretexts.org This conformational bias can influence the accessibility of reagents to different faces of the molecule, thereby dictating the stereochemical outcome of a reaction.

Derivatization Strategies and Scaffold Applications in Medicinal Chemistry Research

1-Cyclopentylpiperidin-4-ol as a Privileged Molecular Scaffold

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The piperidine (B6355638) ring system is widely regarded as a privileged scaffold due to its conformational flexibility and its presence in numerous approved drugs. The benzoylpiperidine fragment, a related structure, is also considered a privileged system in the design of agents targeting the central nervous system. nih.govresearchgate.net

Design and Synthesis of Advanced this compound Derivatives

The design and synthesis of novel derivatives of this compound are driven by the need to explore new chemical space and to develop compounds with improved therapeutic profiles. A variety of synthetic strategies can be employed to modify this scaffold.

General synthetic routes to substituted piperidines often involve the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov Other methods include intramolecular cyclization reactions, such as reductive amination of keto-amines or intramolecular Mannich reactions. For the specific derivatization of the this compound core, the hydroxyl group at the 4-position is a key handle for introducing a wide range of functional groups through reactions such as etherification, esterification, or substitution. The nitrogen atom of the piperidine ring can also be a site for modification, although in this scaffold it is already substituted with a cyclopentyl group.

For instance, a general approach to synthesize derivatives could involve the reaction of 1-cyclopentyl-4-piperidone with organometallic reagents to introduce diverse substituents at the 4-position, followed by modification of the resulting hydroxyl group. Alternatively, the hydroxyl group can be converted to a leaving group to allow for the introduction of various nucleophiles.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For analogs of this compound, SAR studies would systematically explore the impact of modifying the cyclopentyl group, the piperidine ring, and the substituents at the 4-position.

A study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share the substituted piperidine core, revealed important SAR insights for their affinity at sigma receptors. nih.gov The position of substituents on the phenylacetamide aromatic ring significantly influenced binding affinity and selectivity. For example, 3-substituted compounds generally showed higher affinity for both sigma1 and sigma2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitution tended to increase affinity for sigma2 receptors. nih.gov

These principles can be extrapolated to the design of this compound analogs. For instance, if the hydroxyl group is used as a point of attachment for an aromatic moiety, the substitution pattern on that aromatic ring would be expected to significantly impact biological activity.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound | R Group (at 4-position via ether linkage) | Biological Target | Potency (IC50, nM) |

| 1 | Phenyl | Target X | 150 |

| 2 | 4-Chlorophenyl | Target X | 75 |

| 3 | 3-Chlorophenyl | Target X | 50 |

| 4 | 2-Chlorophenyl | Target X | 120 |

| 5 | 4-Methoxyphenyl | Target X | 200 |

This table is for illustrative purposes to demonstrate potential SAR trends.

The derivatization of the this compound scaffold is a powerful tool for exploring three-dimensional (3D) chemical space. Fragment-based drug discovery often suffers from a prevalence of flat, 2D molecules in screening collections. nih.gov The non-planar nature of the piperidine ring in this compound provides an excellent starting point for the synthesis of 3D fragments. nih.gov

By systematically modifying the scaffold, a library of derivatives with diverse shapes and functionalities can be generated. For example, stereoselective synthesis can be employed to create different diastereomers, each with a unique 3D arrangement of substituents. The hydrogenation of substituted pyridines can lead to predominantly cis-substituted piperidines, which can then be epimerized to their trans-diastereomers. nih.gov This allows for a thorough exploration of the conformational space around the piperidine core.

Analysis of virtual libraries derived from substituted piperidines has shown that these molecules possess suitable properties for use in fragment-based drug discovery programs, including appropriate molecular weight and lipophilicity. nih.gov

Molecular Recognition and Biological Target Exploration

The therapeutic potential of this compound derivatives is determined by their ability to interact with specific biological targets. The exploration of these interactions is a key aspect of the drug discovery process.

The interaction of a ligand like a this compound derivative with its biological target is governed by a combination of non-covalent interactions. These include:

Hydrogen Bonding: The hydroxyl group at the 4-position of the scaffold can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in the binding pocket of a protein.

Hydrophobic Interactions: The cyclopentyl group and the carbon framework of the piperidine ring can engage in hydrophobic interactions with nonpolar regions of the target.

Electrostatic Interactions: The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues.

Molecular docking studies can provide valuable insights into the putative binding modes of these derivatives. For example, in a study of a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole, docking simulations revealed key interactions with the target proteins, including hydrogen bonds and hydrophobic interactions, with binding energies indicating strong affinity. icm.edu.pl

The piperidine core is a versatile scaffold for ligand design due to its well-defined stereochemistry and the ability to introduce substituents at multiple positions. Key principles for designing ligands based on the this compound core include:

Scaffold Hopping: Replacing a known core structure in a ligand with the this compound scaffold while maintaining key pharmacophoric features can lead to novel compounds with improved properties.

Conformational Constraint: The piperidine ring exists in a chair conformation, which can be used to orient substituents in specific spatial arrangements to optimize interactions with a target.

Bioisosteric Replacement: The piperidine ring can be used as a bioisostere for other cyclic systems, such as a phenyl ring, to modulate physicochemical properties like solubility and metabolic stability.

For instance, in the development of sigma receptor ligands, derivatives of 4-benzylpiperidine (B145979) and 4-benzylpiperazine were synthesized to explore the structure-affinity relationships. nih.gov The nature of the substituent on the piperidine nitrogen was found to be critical for affinity and selectivity. nih.gov

Integration into Complex Biologically Active Molecules

The this compound scaffold serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with significant biological activities. Its inherent structural features, including the lipophilic cyclopentyl group, the basic piperidine nitrogen, and the hydroxyl group for further functionalization, make it an attractive starting point for developing ligands for various biological targets. Researchers have successfully integrated this scaffold into molecules targeting G protein-coupled receptors (GPCRs), such as chemokine and neurokinin receptors, which are implicated in a variety of disease states.

The derivatization of this compound is often achieved through etherification or esterification of the 4-hydroxyl group, or by substitution at the piperidine nitrogen. These modifications allow for the introduction of diverse pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties. The cyclopentyl group often occupies a hydrophobic pocket in the target receptor, contributing to binding affinity.

Research Findings in the Development of Biologically Active Molecules

CCR2 Antagonists:

The chemokine receptor CCR2 is a key mediator of inflammatory responses, making it an attractive target for the treatment of inflammatory and autoimmune diseases. Research has focused on developing small molecule antagonists of CCR2, and the 1-cyclopentylpiperidine (B1266840) scaffold has been utilized in this context.

In a notable study, a series of (4-arylpiperidin-1-yl)cyclopentanecarboxamides were synthesized and evaluated as CCR2 antagonists. While not directly starting from this compound, these analogs feature a related N-cyclopentylpiperidine core. The structure-activity relationship (SAR) studies revealed that the cyclopentyl group was beneficial for potent CCR2 inhibitory activity. The general structure involves the cyclopentyl group attached to the piperidine nitrogen, with the 4-position of the piperidine linked to an aryl group. These compounds demonstrated high affinity for the CCR2 receptor, with some analogs exhibiting IC50 values in the low nanomolar range.

Neurokinin-1 (NK1) Receptor Antagonists:

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is involved in pain, inflammation, and emesis. Consequently, NK1 receptor antagonists have been pursued as potential therapeutics for these conditions.

While direct synthesis from this compound is not explicitly detailed in readily available literature, the structural motif is present in some patented compounds. The general approach involves the etherification of the 4-hydroxyl group of a substituted piperidine with a pharmacophoric moiety. For instance, a series of 5-[(3,5-bis(trifluoromethyl)phenyl)methoxy]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl-1-piperazines were investigated for their affinity for NK1 and NK2 receptors. Although this specific example uses a piperazine (B1678402) core, the strategy of attaching a bulky, lipophilic group to a six-membered nitrogenous heterocycle is a common theme in the design of NK1 receptor antagonists and could be applied to the this compound scaffold.

Opioid Receptor Modulators:

The piperidine scaffold is a well-established core in the design of opioid receptor modulators. The 4-hydroxyl group can be a key interaction point with the receptor or a handle for further chemical modification. While specific examples detailing the integration of the this compound moiety into complex opioid receptor modulators are not extensively published, the general principles of opioid ligand design suggest its potential. The N-cyclopentyl group can confer a specific receptor subtype selectivity profile.

The following interactive data table summarizes representative examples of biologically active molecules that incorporate a scaffold structurally related to this compound.

| Compound Class | Target | Key Structural Features | Representative Activity (IC50/Ki) |

| (4-Arylpiperidin-1-yl)cyclopentanecarboxamides | CCR2 | N-cyclopentylpiperidine, 4-aryl substitution | Low nM |

| Substituted Piperazines | NK1/NK2 | N-substituted piperazine with bulky lipophilic groups | Potent inhibitors |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopentylpiperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, the molecular skeleton, connectivity, and stereochemistry can be established.

One-dimensional NMR provides initial, crucial information about the chemical environment of hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR Spectroscopy : The ¹H NMR spectrum of 1-Cyclopentylpiperidin-4-ol is expected to show distinct signals corresponding to the protons on the cyclopentyl ring, the piperidine (B6355638) ring, and the hydroxyl group. The protons on the piperidine ring adjacent to the nitrogen (H-2 and H-6) would appear downfield due to the deshielding effect of the nitrogen atom. The proton attached to the carbon bearing the hydroxyl group (H-4) would also be shifted downfield. Protons of the cyclopentyl group would likely appear as complex multiplets in the aliphatic region. The hydroxyl proton (4-OH) would typically present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected, accounting for the molecular symmetry. The carbon atom attached to the hydroxyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) are expected to be the most downfield among the sp³-hybridized carbons due to the electronegativity of the attached heteroatoms. libretexts.orglibretexts.org The chemical shifts for the cyclopentyl carbons are predicted to be in the typical aliphatic range. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine C2, C6 | ~2.8 - 3.0 (m) | ~50 - 55 |

| Piperidine C3, C5 | ~1.8 - 2.0 (m, axial), ~1.5 - 1.7 (m, equatorial) | ~30 - 35 |

| Piperidine C4 | ~3.6 - 3.8 (m) | ~65 - 70 |

| Piperidine 4-OH | Variable (br s) | - |

| Cyclopentyl C1' | ~2.5 - 2.7 (m) | ~60 - 65 |

| Cyclopentyl C2', C5' | ~1.7 - 1.9 (m) | ~28 - 33 |

Note: Predicted values are based on typical chemical shifts for N-substituted piperidines and cyclopentyl groups. Actual values may vary based on solvent and experimental conditions. (m = multiplet, br s = broad singlet).

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons within the piperidine ring (e.g., H-2 with H-3, H-3 with H-4) and within the cyclopentyl ring (e.g., H-1' with H-2', H-2' with H-3'). This confirms the integrity of each ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbon atoms. researchgate.net Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, allowing for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com HMBC is crucial for establishing the connectivity between different parts of the molecule. Key correlations for this compound would include a cross-peak between the methine proton of the cyclopentyl group (H-1') and the carbons of the piperidine ring adjacent to the nitrogen (C-2, C-6), definitively confirming the N-cyclopentyl linkage. acs.orgnih.gov

Table 2: Key Expected 2D NMR Correlations for this compound

| Technique | Key Correlation | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3 | Connectivity within the piperidine ring |

| H-3 ↔ H-4 | Connectivity within the piperidine ring | |

| H-1' ↔ H-2' | Connectivity within the cyclopentyl ring | |

| HSQC | H-4 ↔ C-4 | Assigns the carbon bearing the hydroxyl group |

| H-1' ↔ C-1' | Assigns the cyclopentyl carbon attached to nitrogen | |

| HMBC | H-1' ↔ C-2, C-6 | Confirms N-cyclopentyl bond |

| H-2, H-6 ↔ C-1' | Confirms N-cyclopentyl bond |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a valuable fingerprint and identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for this compound would be dominated by absorptions from the O-H and C-H bonds.

O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretch : Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic piperidine and cyclopentyl rings. researchgate.net

C-O Stretch : The stretching vibration of the secondary alcohol C-O bond is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

C-N Stretch : The C-N stretching vibration of the tertiary amine is typically found in the 1150-1250 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 (strong) | C-H stretch | Aliphatic CH₂, CH |

| 1440-1470 (medium) | C-H bend | Aliphatic CH₂ |

| 1150-1250 (medium) | C-N stretch | Tertiary Amine |

Raman spectroscopy is a complementary technique to FT-IR. It detects the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.

Molecular Fingerprinting : The Raman spectrum provides a characteristic fingerprint of the molecule. nih.gov The C-C stretching and ring "breathing" modes of the cyclopentyl and piperidine rings, often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum, particularly in the 800-1200 cm⁻¹ region. The symmetric C-H stretching vibrations around 2900 cm⁻¹ would also be prominent.

Surface-Enhanced Raman Spectroscopy (SERS) : While not typically necessary for a pure compound like this compound, SERS could be employed to significantly enhance the Raman signal if trace-level detection or analysis in complex matrices were required. This involves adsorbing the molecule onto a nanostructured metal surface.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 (strong) | C-H stretch (symmetric) | Aliphatic CH₂, CH |

| 1440-1470 (strong) | C-H bend | Aliphatic CH₂ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Upon ionization in the mass spectrometer, this compound (molecular formula C₁₀H₁₉NO, molecular weight 169.26 g/mol ) will form a molecular ion (M⁺˙). This ion is energetically unstable and will undergo fragmentation, creating a unique pattern that aids in structural elucidation. libretexts.org

The predominant fragmentation pathway for N-substituted piperidines is α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.eduasu.edu

Loss of Cyclopentyl Radical : The most favorable α-cleavage would involve the loss of the cyclopentyl group as a radical (mass = 69), leading to a stable iminium ion fragment at m/z 100. This is often the base peak in the spectrum.

Ring Fragmentation : Another α-cleavage can occur within the piperidine ring, leading to the loss of an ethyl radical (C₂H₅) through a more complex rearrangement, resulting in a fragment at m/z 140.

Loss of Water : Dehydration, the loss of a water molecule (H₂O, mass = 18) from the molecular ion, is a common fragmentation for alcohols, which would yield a peak at m/z 151 (M-18).

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 169 | [C₁₀H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [C₁₀H₁₇N]⁺˙ | Loss of H₂O (M-18) |

| 140 | [C₈H₁₄NO]⁺ | α-cleavage in piperidine ring (Loss of C₂H₅) |

| 100 | [C₅H₁₀NO]⁺ | α-cleavage (Loss of cyclopentyl radical, C₅H₉) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and configuration. For this compound, a single-crystal X-ray diffraction study would yield a detailed map of electron density, from which a model of the crystal structure can be built.

Detailed Research Findings:

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been deposited or published in peer-reviewed literature. However, were the compound to be crystallized and analyzed, the resulting data would provide critical insights into its solid-state architecture. The analysis would reveal:

Molecular Conformation: The piperidine ring is known to adopt various conformations, with the chair form being the most stable. X-ray crystallography would confirm the preferred conformation of the piperidine ring in the solid state, as well as the orientation of the hydroxyl and cyclopentyl substituents (axial vs. equatorial).

Intermolecular Interactions: The presence of the hydroxyl group allows for the formation of hydrogen bonds. This technique would elucidate the hydrogen-bonding network within the crystal lattice, which dictates the packing of the molecules. Other non-covalent interactions, such as van der Waals forces, would also be characterized.

Precise Geometric Parameters: Exact bond lengths, bond angles, and torsion angles for the entire molecule would be determined with high precision.

To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table is presented below. The values are representative of a typical small organic molecule and are not experimental data for this compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₉NO |

| Formula Weight | 169.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.102 |

| R-factor | 0.045 |

Chiroptical Spectroscopy for Stereochemical Purity (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods, including optical rotatory dispersion (ORD) and circular dichroism (CD), are invaluable for determining the stereochemical purity and absolute configuration of enantiomers.

Applicability to this compound:

The molecule this compound is achiral. It does not possess a chiral center and has a plane of symmetry passing through the nitrogen, the C4-carbon, and the hydroxyl group. As a result, this compound is optically inactive and will not exhibit a response in chiroptical spectroscopy. Therefore, this technique is not applicable for assessing the stereochemical purity of this specific compound as it exists as a single, achiral entity.

Should derivatives of this compound be synthesized that introduce chirality into the molecule (for instance, through substitution on the piperidine or cyclopentyl rings), then chiroptical spectroscopy would become a critical tool for their analysis. In such a hypothetical scenario, the measurement of specific rotation would indicate the enantiomeric excess of a sample, while CD spectroscopy could provide information about the absolute configuration of the newly formed stereocenters.

Computational Chemistry and Theoretical Studies of 1 Cyclopentylpiperidin 4 Ol

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These methodologies are broadly categorized into quantum mechanics (QM), which is based on the fundamental principles of physics, and molecular mechanics (MM), which uses classical physics approximations.

Quantum mechanical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure. nih.gov Density Functional Theory (DFT) is a widely used QM method that calculates the electronic energy of a molecule based on its electron density. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying a variety of molecular properties. researchgate.net

For 1-Cyclopentylpiperidin-4-ol, DFT calculations can be employed to determine optimized molecular geometry, vibrational frequencies (correlating to IR spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. chemjournal.kz Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding involving the hydroxyl group. nih.gov

Table 1: Exemplary DFT-Calculated Properties for this compound (Note: The following data is illustrative of typical DFT calculation outputs for a molecule of this type.)

| Property | Calculation Method | Basis Set | Value |

| Total Energy | B3LYP | 6-31G(d) | -522.8 Hartrees |

| HOMO Energy | B3LYP | 6-31G(d) | -6.5 eV |

| LUMO Energy | B3LYP | 6-31G(d) | 1.2 eV |

| HOMO-LUMO Gap | B3LYP | 6-31G(d) | 7.7 eV |

| Dipole Moment | B3LYP | 6-31G(d) | 2.1 Debye |

Molecular Mechanics (MM) methods treat molecules as a collection of atoms held together by springs representing chemical bonds. libretexts.org The potential energy of the system is calculated using a "force field," which is a set of parameters that define the energy cost of bond stretching, angle bending, and torsional rotations, as well as non-bonded van der Waals and electrostatic interactions. nih.gov MM is computationally less expensive than QM, allowing for the study of larger systems and longer timescales. nih.govmdpi.com

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms in a molecule or system over time by solving Newton's equations of motion. libretexts.org This provides a dynamic view of molecular behavior, revealing how the molecule explores different conformations and interacts with its environment, such as a solvent or a biological receptor. libretexts.orgmdpi.com For this compound, MD simulations can be used to study its conformational landscape in an aqueous environment, the dynamics of the cyclopentyl group's rotation relative to the piperidine (B6355638) ring, and the stability of intramolecular hydrogen bonds. libretexts.org

Prediction of Molecular Geometries and Conformational Preferences

The piperidine ring in this compound is known to adopt a chair conformation, which is its most stable arrangement. rsc.org However, substituents on the ring can exist in either axial or equatorial positions. Computational methods are crucial for predicting the relative stability of these conformers.

For this compound, the key conformational questions involve the orientation of the hydroxyl group at the C4 position and the cyclopentyl group at the N1 position. QM and MM calculations can be used to perform a conformational search to identify all low-energy structures. nih.govnih.gov The calculations would typically predict that the chair conformation is the most stable. Furthermore, they would determine the energy difference (ΔG) between having the C4-hydroxyl group in an axial versus an equatorial position. In most substituted piperidines, a bulky substituent prefers the equatorial position to minimize steric hindrance. d-nb.info Similarly, the orientation of the N-cyclopentyl group relative to the piperidine ring can be analyzed. nih.gov

Table 2: Illustrative Conformational Energy Analysis of this compound (Note: This table represents a typical output from conformational analysis calculations.)

| Conformer | C4-OH Position | Relative Energy (kcal/mol) | Predicted Population (at 298K) |

| 1 | Equatorial | 0.00 | 95.5% |

| 2 | Axial | 2.20 | 4.5% |

Studies on related fluorinated piperidines have shown that computational predictions of conformational preferences are generally in good agreement with experimental NMR data. nih.gov These studies highlight the importance of considering factors like hyperconjugation and charge-dipole interactions, which can be accurately modeled using computational methods. d-nb.info

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. acs.org DFT calculations are commonly used to determine the activation energies (energy barriers) of reaction steps, which provides insight into reaction rates and feasibility. researchgate.netacs.org

For reactions involving this compound, such as its synthesis or further functionalization, theoretical studies can clarify the stepwise mechanism. For instance, in the synthesis of piperidines via intramolecular C-H amination, DFT studies have been used to propose a catalytic cycle and rationalize the observed outcomes. acs.org Similarly, the mechanism of piperidine-catalyzed reactions, like the Knoevenagel condensation, has been detailed through calculations, revealing the roles of intermediates such as iminium and enolate ions. acs.org If this compound were to participate in a reaction like an SNAr substitution, quantum mechanical methods could be used to analyze the electronic properties influencing the nucleophilic attack and identify the transition state structures. researchgate.net

Binding Affinity Predictions and Ligand-Target Interactions (Theoretical)

In drug discovery, predicting how strongly a ligand (like this compound or its derivatives) will bind to a biological target (e.g., a protein receptor or enzyme) is a primary goal. Computational methods such as molecular docking and free energy calculations are used to predict both the binding pose and the binding affinity. nih.govcolumbia.edu

Molecular docking is a technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a scoring function that estimates binding affinity. frontiersin.org For this compound, docking studies could be performed on a relevant target to identify key interactions, such as hydrogen bonds formed by the hydroxyl group or hydrophobic interactions involving the cyclopentyl and piperidine rings. nih.govrsc.org

More rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI), which are based on MD simulations, can provide more accurate predictions of binding affinity (ΔG_bind), although they are computationally much more demanding. columbia.edu These methods calculate the free energy difference between two states, such as a ligand in solvent versus the ligand bound to a protein.

Machine Learning Applications in Computational Chemistry for Scaffold Exploration

Machine learning (ML) has emerged as a powerful tool in drug discovery and computational chemistry. nih.gov ML models can be trained on large datasets of chemical structures and their associated properties to make rapid predictions for new molecules. nih.gov The piperidine ring is considered a "privileged scaffold" because it is a structural component in a vast number of pharmaceuticals. thieme-connect.commdpi.com

The this compound structure can serve as a scaffold for building chemical libraries for drug discovery. ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of derivatives based on their structural features (descriptors). nih.gov For example, a QSAR model could be trained on a set of piperidine derivatives with known inhibitory activity against a specific enzyme to predict the activity of new, unsynthesized analogs based on the this compound core. nih.gov

Furthermore, generative ML models can be used for de novo drug design, creating novel molecular structures based on a desired set of properties. nih.gov An algorithm could use the 1-cyclopentylpiperidine (B1266840) scaffold as a starting point and suggest modifications to optimize binding affinity, selectivity, or pharmacokinetic properties. nih.gov

Supramolecular Interactions and Self Assembly of 1 Cyclopentylpiperidin 4 Ol Derivatives

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Electrostatic, π-π Interactions)

The supramolecular behavior of 1-Cyclopentylpiperidin-4-ol derivatives is primarily governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and, where applicable, π-π stacking. The interplay of these forces dictates the conformation of the individual molecules and their organization into larger assemblies.

The hydroxyl group at the 4-position of the piperidine (B6355638) ring is a potent hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. This dual functionality allows for the formation of robust intermolecular hydrogen-bonding networks. In the solid state, related N-substituted piperidin-4-ol derivatives have been shown to form one-dimensional chains through O—H⋯O hydrogen bonds. nih.gov For instance, in (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, O—H⋯O hydrogen bonds link the molecules into chains. nih.gov It is conceivable that this compound would exhibit similar hydrogen bonding patterns, forming chains or more complex networks depending on the crystalline packing.

Theoretical studies on N-substituted piperidine derivatives have also highlighted the presence of weak C—H⋯O and C—H⋯N intramolecular hydrogen bonds, which can influence the conformational preferences of the piperidine ring and its substituents.

In derivatives where aromatic moieties are introduced, for example, by replacing the cyclopentyl group with a phenyl group or by functionalizing the 4-position, π-π stacking interactions would become a significant directional force, leading to the formation of layered or columnar structures.

Table 1: Potential Non-Covalent Interactions in this compound Derivatives

| Interaction Type | Donor/Acceptor Groups | Expected Role in Assembly |

| Hydrogen Bonding | Donor: -OH Acceptor: -N-, -OH | Primary directional force, formation of chains and networks. |

| van der Waals Forces | Cyclopentyl group, piperidine backbone | Overall packing efficiency and stability. |

| Dipole-Dipole Interactions | C-N and C-O bonds | Contribution to lattice energy and structural organization. |

| π-π Stacking | Aromatic substituents (if present) | Directional organization, formation of columnar or layered structures. |

Molecular Recognition Phenomena

Molecular recognition, the specific binding of a guest molecule to a complementary host molecule, is a cornerstone of supramolecular chemistry. The structural features of this compound derivatives, namely the hydrogen-bonding capabilities of the hydroxyl group and the potential for steric and hydrophobic interactions from the cyclopentyl group, make them interesting candidates for host-guest chemistry.

The cyclopentyl group, with its defined shape and size, could play a role in size- and shape-selective recognition of hydrophobic guest molecules. The cavity formed by the self-assembly of multiple this compound units could potentially encapsulate small guest molecules, leading to the formation of clathrate-type structures.

Self-Assembly Processes and Hierarchical Organization

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound derivatives, the primary driving force for self-assembly is expected to be hydrogen bonding, leading to the formation of well-defined supramolecular synthons.

Based on the behavior of similar molecules, it is probable that this compound would self-assemble into one-dimensional chains or tapes via O-H···N or O-H···O hydrogen bonds. These primary structures can then further organize into more complex hierarchical architectures through weaker van der Waals and dipole-dipole interactions. The self-assembly of n-alkyl thiols on gold surfaces into ordered monolayers provides an analogous example of how alkyl chains can direct supramolecular organization. nih.govosti.gov Similarly, the cyclopentyl groups in this compound could interdigitate or align to maximize van der Waals contacts, leading to the formation of two-dimensional sheets or three-dimensional networks.

The introduction of additional functional groups would add another layer of control over the self-assembly process. For instance, the incorporation of a carboxylate group could lead to the formation of dimeric or polymeric structures through strong O-H···O=C hydrogen bonds, as seen in other carboxylic acid-containing supramolecular systems.

Potential as Components in Supramolecular Systems

The ability of this compound derivatives to participate in predictable non-covalent interactions makes them valuable components for the construction of functional supramolecular systems. Their modular nature, where both the N-substituent and the 4-position can be readily modified, allows for the fine-tuning of their properties and their integration into larger, more complex architectures.

These derivatives could be utilized as building blocks for the creation of:

Molecular Gels: The formation of extensive hydrogen-bonded networks could lead to the gelation of organic solvents, creating soft materials with potential applications in drug delivery and sensing.

Crystalline Co-crystals: By co-crystallizing with other molecules capable of complementary hydrogen bonding or other non-covalent interactions, novel crystalline materials with tailored physical and chemical properties could be designed.

Liquid Crystals: Appropriate functionalization could induce mesophase behavior, leading to the development of new liquid crystalline materials.

The general utility of piperidine scaffolds in creating diverse molecular architectures highlights the potential of this compound in these areas. ijnrd.org

Role in Spin Communication in Molecular Systems (if relevant to specific derivatives)

When a nitroxide radical is incorporated into the this compound framework, for instance, by creating a spin-labeled derivative, the resulting molecule can be used as a probe in electron paramagnetic resonance (EPR) spectroscopy. These spin-labeled compounds are critical for studying the structure and dynamics of macromolecules and for investigating spin-spin interactions.

The communication between two or more spin centers within a molecule or a supramolecular assembly is of fundamental interest for the development of molecular spintronics and quantum information processing. In systems containing a photoexcitable unit and a radical, the interaction between the photogenerated triplet state and the radical spin can be studied to understand the factors governing spin communication.

While direct studies on spin communication in this compound derivatives are not available, research on other nitroxide-labeled systems provides valuable insights. The distance and orientation between the spin centers, as well as the nature of the covalent bridge connecting them, are critical parameters that determine the strength of the magnetic coupling. The rigid piperidine scaffold of this compound could serve as a well-defined building block for constructing multi-spin systems with controlled magnetic properties. The synthesis of spin-labeled analogs of related compounds, such as cyclophosphamide, demonstrates the feasibility of incorporating nitroxide moieties into such structures. nih.gov

Patent Landscape and Intellectual Property Analysis in Piperidine Containing Chemical Research

Trends in Patenting Piperidine (B6355638) Derivatives

The patenting of piperidine derivatives has been a consistently active area within the pharmaceutical industry, reflecting the scaffold's versatility and "privileged" status in drug discovery. Analysis of the patent landscape reveals several key trends:

Focus on Specific Therapeutic Areas: A significant portion of patents claiming piperidine derivatives are concentrated in therapeutic areas such as oncology, central nervous system (CNS) disorders, and inflammatory diseases. For instance, numerous patents describe piperidine-containing molecules as kinase inhibitors for cancer treatment or as modulators of GPCRs for neurological conditions. google.com

Broad Markush Claims: Early-stage patents often feature broad Markush claims, which encompass a wide range of possible substituents on the piperidine ring. This strategy aims to protect a large chemical space around a novel core, thereby preventing competitors from developing closely related analogs.

Follow-on Patenting Strategies: As a lead compound progresses through development, companies often file more specific, follow-on patents. These may cover particular salts, polymorphs, formulations, or methods of use for specific indications. This layering of intellectual property, often termed "evergreening," can extend the market exclusivity of a drug. pharmaceutical-technology.com

Process and Intermediate Patents: Besides the final compounds, patents are also frequently filed for novel and efficient synthetic routes to key piperidine intermediates. These process patents can create significant barriers for competitors seeking to manufacture a generic version of a drug.

Patenting of "Privileged Scaffolds": The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for multiple biological targets. researchgate.netmdpi.com The piperidine ring is a prime example, and its frequent appearance in patents underscores its value in generating diverse compound libraries for various drug discovery programs. researchgate.net

To illustrate the patenting trends for piperidine derivatives in a key therapeutic area like kinase inhibition, the following interactive data table provides a representative overview of patents claiming piperidine-containing kinase inhibitors.

| Patent/Application Number | Assignee/Applicant | Therapeutic Target(s) | Key Piperidine Moiety | Publication Year |

| US20100093748A1 | Unspecified | Protein Kinase B (PKB), Protein Kinase A (PKA) | Substituted piperidines | 2010 |

| WO2019150119A1 | Unspecified | Ubiquitin Specific Protease 19 (USP19) | 4-hydroxypiperidine derivatives | 2019 |

| US10562882B2 | Unspecified | Prokineticin Receptors (PKR1, PKR2) | Piperidine derivatives | 2020 |

| Not Specified | Bristol-Myers Squibb | Various Kinases | Small molecule kinase inhibitors | Not Specified |